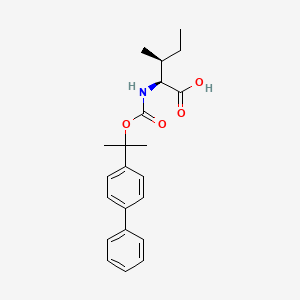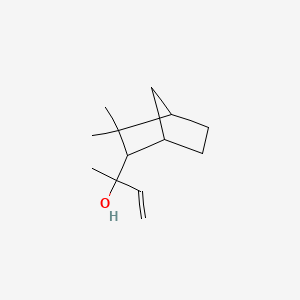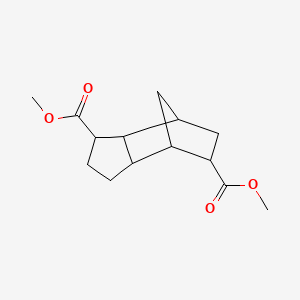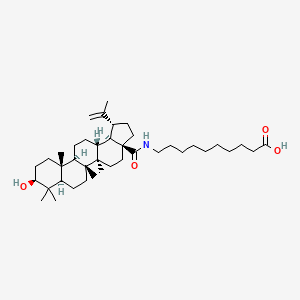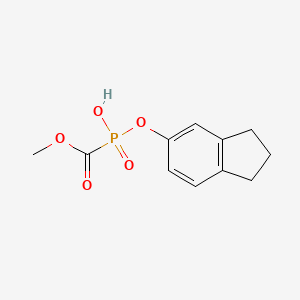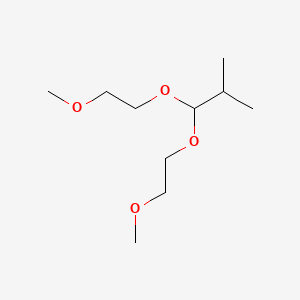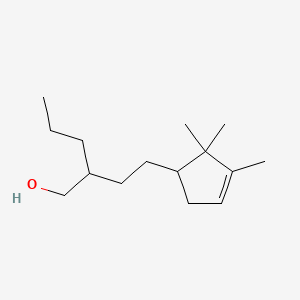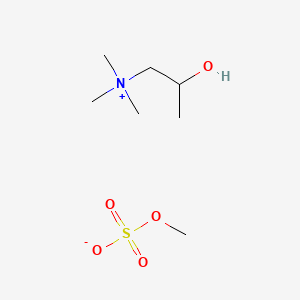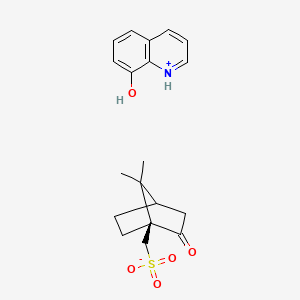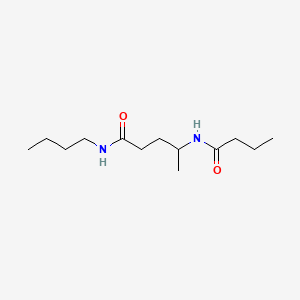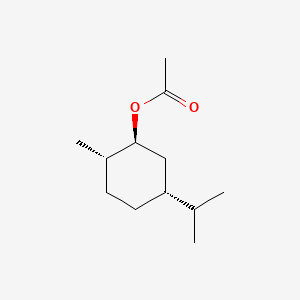
(1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its cyclohexyl acetate structure, which includes an isopropyl group and a methyl group attached to the cyclohexane ring. The stereochemistry of the compound is specified by the (1S-(1alpha,2beta,5beta)) configuration, indicating the spatial arrangement of the substituents on the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate typically involves the esterification of the corresponding alcohol with acetic acid or an acyl chloride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification techniques like distillation and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or different esters.
Scientific Research Applications
(1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the formulation of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of (1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, resulting in altered metabolic processes or physiological responses.
Comparison with Similar Compounds
Similar Compounds
(1R-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate: A stereoisomer with a different spatial arrangement of substituents.
Cyclohexyl acetate: Lacks the isopropyl and methyl groups, making it less complex.
Isopropyl acetate: Contains an isopropyl group but lacks the cyclohexane ring structure.
Uniqueness
(1S-(1alpha,2beta,5beta))-5-(Isopropyl)-2-methylcyclohexyl acetate is unique due to its specific stereochemistry and the presence of both isopropyl and methyl groups on the cyclohexane ring. This structural complexity contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
51446-60-7 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
[(1S,2S,5R)-2-methyl-5-propan-2-ylcyclohexyl] acetate |
InChI |
InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11+,12-/m0/s1 |
InChI Key |
JAKFDYGDDRCJLY-WCQGTBRESA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](C[C@@H]1OC(=O)C)C(C)C |
Canonical SMILES |
CC1CCC(CC1OC(=O)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



